molecular formula C10H12O4S B135029 (R)-Glycidyl tosylate CAS No. 113826-06-5

(R)-Glycidyl tosylate

Cat. No. B135029
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-SECBINFHSA-N
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Description

(R)-Glycidyl tosylate is a compound that has been utilized in various chemical syntheses due to its reactivity and ability to introduce chirality into molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The tosylate group in the molecule acts as a good leaving group, which makes it a versatile reagent in nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of (R)-Glycidyl tosylate can be achieved through different routes. One method involves the cyclization of (R)-(-)-3-chloro-1,2-propanediol under basic conditions to form (S)-(+)-glycidol, which is then esterified with p-toluenesulfonyl chloride to yield (S)-(+)-glycidyl tosylate with a high enantiomeric excess. This method takes advantage of the side products produced during the hydrolytic kinetic resolution of racemic epichlorohydrin . Another approach for synthesizing glycidyl tosylate derivatives involves the ring-opening of chiral glycidol or glycidyl tosylate by silanes, mediated by titanium or aluminum alkoxides, which proceeds with high stereoselectivity and regiospecificity .

Molecular Structure Analysis

The molecular structure of (R)-Glycidyl tosylate is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether, and a tosylate group, which is derived from toluenesulfonic acid. The chirality of the molecule is an important aspect, as it can influence the stereochemistry of subsequent reactions. The enantiomeric excess of the ring-opened products of glycidyl tosylate can be very high, indicating that the optical purity is retained during reactions .

Chemical Reactions Analysis

Glycidyl tosylate is known for its participation in various chemical reactions. It can undergo nucleophilic ring-opening reactions to form trifunctionalized chiral building blocks . It has also been used to establish stereochemistry in the synthesis of chiral 3-substituted isoxazolidines through a "double Grignard" reaction sequence . Additionally, glycidyl tosylate can be used as a starting material for the synthesis of [18F]fluoromisonidazole, a compound used in positron emission tomography (PET) imaging, through a one-pot synthesis that demonstrates high radiochemical yield and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Glycidyl tosylate are influenced by its functional groups. The epoxide ring makes it highly reactive, especially towards nucleophiles. The tosylate group enhances its leaving group ability, facilitating substitution reactions. The compound's reactivity has been exploited in the synthesis of glycidol analogues, where tosylated glycerol carbonate acts as a linking agent with various nucleophiles . The thermal stability and composition of glycidyl tosylate derivatives are also of interest, as seen in the synthesis and characterization of glycidyl azide-r-(3,3-bis(azidomethyl)oxetane) copolymers, which are investigated for their potential as energetic materials .

Scientific Research Applications

Synthesis and Medicinal Intermediates

(R)-Glycidyl tosylate serves as an important intermediate in medicinal chemistry. For instance, Zhang Ming-guang (2007) utilized (R)-(-)-3-chloro-1,2-propanediol, a side product from preparing (S)-(+)-epichlorohydrin, to synthesize (S)-(+)-glycidyl tosylate, a significant medicinal intermediate (Zhang Ming-guang, 2007).

Polymerization and Functionalization of Polyethers

P. Jung et al. (2019) demonstrated the use of glycidyl tosylate in the polymerization process with ethylene oxide and propylene oxide, producing copolymers with tosylate-moieties. This offers a pathway to a library of functionalized polyethers not achievable by conventional methods (Jung et al., 2019).

Synthesis of Chiral Isoxazolidines

Roger N. Farr (1998) utilized glycidyl tosylate in the synthesis of chiral (>98% ee) 3-substituted isoxazolidines, showcasing its role in establishing desired stereochemistry in organic synthesis (Farr, 1998).

Analytical Methods Development

C. Shaw and D. Barton (1991) developed an HPLC method to determine the enantiomeric composition of glycidyl tosylate, highlighting its significance in analytical chemistry (Shaw & Barton, 1991).

Safe Manufacturing Processes

J. R. Ochoa-Gómez and Juan J. Blanco-Gómez (2011) reported a safer process for manufacturing glycidyl nitrate from glycidol, involving glycidyl tosylate as an intermediate, reflecting its role in safer industrial applications (Ochoa-Gómez & Blanco-Gómez, 2011).

Electro-Optical Properties in Polymers

Y. Gal et al. (2009) synthesized an ionic conjugated polymer using glycidyl tosylate, highlighting its application in the development of materials with specific electro-optical properties (Gal et al., 2009).

Safety And Hazards

The safety data sheet indicates that “®-Glycidyl tosylate” may have acute toxicity when ingested, inhaled, or comes into contact with the skin. It may also cause serious eye damage and pose short-term and long-term aquatic hazards .

properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150574
Record name Oxiranemethanol, 4-methylbenzenesulfonate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Glycidyl tosylate

CAS RN

113826-06-5
Record name (R)-Glycidyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113826-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl tosylate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, 4-methylbenzenesulfonate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL TOSYLATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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